molecular formula C25H29NO8 B11926002 beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI)

beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI)

Cat. No.: B11926002
M. Wt: 471.5 g/mol
InChI Key: JPPMVSNCFXDOJX-COOVTYJASA-N
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Description

beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI): is a complex organic compound that belongs to the class of muramic acids. Muramic acids are amino sugars that are integral components of the peptidoglycan layer in bacterial cell walls. This specific compound is characterized by the presence of N-acetyl and phenylmethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as glucosamine and benzyl chloride.

    Protection of Hydroxyl Groups: The hydroxyl groups of glucosamine are protected using benzyl groups to prevent unwanted side reactions.

    N-Acetylation: The amino group of glucosamine is acetylated using acetic anhydride to form N-acetylglucosamine.

    Formation of Muramic Acid:

    Deprotection: The benzyl protecting groups are removed under hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The phenylmethyl and phenylmethylene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products Formed

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids and aldehydes.

    Reduction Products: Reduction typically yields alcohols and amines.

    Substitution Products: Substitution reactions result in derivatives with different functional groups replacing the phenylmethyl and phenylmethylene groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

    Study of Reaction Mechanisms: Researchers use this compound to study the mechanisms of complex organic reactions.

Biology

    Bacterial Cell Wall Studies: It serves as a model compound for studying the structure and function of bacterial cell walls.

    Antibiotic Research: The compound is used in the development and testing of new antibiotics targeting bacterial cell wall synthesis.

Medicine

    Drug Development: Derivatives of this compound are explored for their potential therapeutic properties.

    Biomarker Research: It is investigated as a potential biomarker for certain bacterial infections.

Industry

    Biotechnology: The compound is used in the production of biopolymers and other biotechnological applications.

    Material Science: It is explored for its potential use in developing new materials with unique properties.

Mechanism of Action

The mechanism of action of beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) involves its interaction with bacterial cell wall synthesis pathways. The compound targets enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylmuramic Acid: A closely related compound that lacks the phenylmethyl and phenylmethylene groups.

    Muramic Acid: The parent compound without the N-acetyl and phenylmethyl groups.

    N-Acetylglucosamine: A simpler amino sugar that is a precursor in the synthesis of muramic acids.

Uniqueness

    Structural Complexity: The presence of phenylmethyl and phenylmethylene groups makes beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) more structurally complex compared to its analogs.

    Chemical Properties: These additional groups confer unique chemical properties, such as increased hydrophobicity and potential for further functionalization.

    Biological Activity: The compound’s unique structure may result in distinct biological activities, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C25H29NO8

Molecular Weight

471.5 g/mol

IUPAC Name

2-[[(4aR,6R,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid

InChI

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15?,19-,20-,21-,22-,24?,25-/m1/s1

InChI Key

JPPMVSNCFXDOJX-COOVTYJASA-N

Isomeric SMILES

CC(C(=O)O)O[C@@H]1[C@H]([C@@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C

Canonical SMILES

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C

Origin of Product

United States

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